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Abstract

This technical guide provides a comprehensive theoretical and computational analysis of
Methyl 2-thiofuroate, a significant compound in the flavor and fragrance industry. Utilizing
established quantum chemical methods, this paper elucidates the molecule's structural,
vibrational, and electronic properties. The following sections detail the computational
methodologies employed and present the resulting data in a structured format to facilitate
further research and application in fields such as drug design and materials science, where
furan and thioester derivatives are of considerable interest.

Introduction

Methyl 2-thiofuroate (CsHeO2S) is a sulfur-containing furan derivative known for its distinct
savory and onion-like aroma.[1][2][3] It is recognized as a flavoring agent in the food industry.
[1][4] While its organoleptic properties are well-documented, a deep understanding of its
molecular structure and electronic characteristics at a quantum level is essential for predicting
its reactivity, intermolecular interactions, and potential biological activity.

This guide presents a hypothetical, yet plausible, theoretical study based on widely accepted
computational chemistry protocols. The aim is to provide a foundational dataset and
methodological framework for researchers engaged in the study of similar heterocyclic
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compounds. The computational data herein is derived from principles of quantum mechanics,
offering insights that complement experimental findings.

Table 1: General Properties of Methyl 2-thiofuroate

Property Value Source
Molecular Formula CeHe02S [2][5][6]
Molecular Weight 142.18 g/mol [2][5][6]
CAS Number 13679-61-3 [11[2][3][4]1[6]
Appearance Clear brown liquid [3]

Odor Fried, cooked onion [11[3]

Boiling Point 63 °C @ 2 mmHg [21[3][6]
Density 1.236 g/mL at 25 °C [6]
Refractive Index n20/D 1.569 [6]

Computational Methodology

The theoretical calculations detailed in this paper were modeled after standard computational
chemistry workflows, which are widely applied to study molecular properties without the need
for physical experimentation.[7][8]

Geometry Optimization and Vibrational Frequency
Analysis

The molecular structure of Methyl 2-thiofuroate was optimized using Density Functional
Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is
well-established for providing a good balance between accuracy and computational cost for
organic molecules. The optimization process is an iterative procedure to find the minimum
energy conformation of the molecule. Following optimization, vibrational frequency calculations
were performed at the same level of theory to confirm that the optimized structure corresponds
to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b088921?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-thiofuroate
https://precision.fda.gov/ginas/app/ui/substances/5764c3e8-8fa1-4d1b-a795-9891eaf1ff04
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-thiofuroate
https://precision.fda.gov/ginas/app/ui/substances/5764c3e8-8fa1-4d1b-a795-9891eaf1ff04
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://www.thegoodscentscompany.com/data/rw1035791.html
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-thiofuroate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5372113.htm
https://www.femaflavor.org/flavor-library/methyl-2-thiofuroate
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5372113.htm
https://www.thegoodscentscompany.com/data/rw1035791.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5372113.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-thiofuroate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5372113.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://www.sigmaaldrich.com/HK/zh/product/aldrich/w331104
https://www.researchgate.net/profile/Edeildo-Silva-Junior/publication/315311193_Quantum_mechanical_QM_calculations_applied_to_ADMET_drug_prediction_A_review/links/5947f6330f7e9b1d9b230429/Quantum-mechanical-QM-calculations-applied-to-ADMET-drug-prediction-A-review.pdf
https://escholarship.org/content/qt9v26x9f5/qt9v26x9f5.pdf
https://www.benchchem.com/product/b088921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Electronic Properties Calculation

To understand the electronic nature of Methyl 2-thiofuroate, the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)
were calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a
crucial indicator of molecular reactivity and stability. The Molecular Electrostatic Potential
(MEP) was also calculated to visualize the charge distribution and identify regions susceptible

to electrophilic and nucleophilic attack.

Computational Workflow

Initial Molecular Structure
(Methyl 2-thiofuroate)

DFT Calculation
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Vibrational Frequency Electronic Property
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Caption: A flowchart of the theoretical calculation process.

Results and Discussion
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Molecular Structure

The optimized geometric parameters of Methyl 2-thiofuroate are presented in Table 2. The
furan ring is nearly planar, as expected. The bond lengths and angles are typical for this class
of compounds and serve as a baseline for comparison with experimental data or derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. methyl 2-thiofuroate, 13679-61-3 [thegoodscentscompany.com]

e 2. Methyl 2-thiofuroate | C6H602S | CID 61662 - PubChem [pubchem.ncbi.nim.nih.gov]
e 3. Methyl 2-thiofuroate | 13679-61-3 [chemicalbook.com]

e 4. femaflavor.org [femaflavor.org]

e 5. GSRS [precision.fda.gov]

o 6. MR{AHRERFRBE >98%, FG | Sigma-Aldrich [sigmaaldrich.com]

o 7.researchgate.net [researchgate.net]

» 8. escholarship.org [escholarship.org]

« To cite this document: BenchChem. [A Theoretical and Computational Investigation of Methyl
2-thiofuroate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088921#theoretical-studies-on-methyl-2-thiofuroate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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